molecular formula C11H10N2O5 B2863272 (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid CAS No. 85142-52-5

(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B2863272
CAS RN: 85142-52-5
M. Wt: 250.21
InChI Key: KPULDRWQUXVEGP-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid, also known as MNBA, is a synthetic compound that has been widely used in scientific research due to its pharmacological properties. MNBA is a member of the family of nitroaromatic compounds and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is not fully understood. However, it has been suggested that (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been found to have several biochemical and physiological effects. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been shown to have antimicrobial activity against several microorganisms, including bacteria and fungi. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has also been found to have potential as an antioxidant and an antiviral agent.

Advantages and Limitations for Lab Experiments

(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has several advantages for lab experiments. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is a well-established compound, and its synthesis method is well documented. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been extensively studied, and its pharmacological properties are well characterized. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is also commercially available, making it easily accessible for researchers. However, (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has some limitations for lab experiments. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is a synthetic compound and may not accurately reflect the pharmacological properties of natural compounds. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may also have potential toxicity, and its safety profile needs to be further investigated.

Future Directions

(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has several potential future directions for scientific research. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been shown to have potential as an anti-inflammatory, antitumor, and antimicrobial agent. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may also have potential as an antioxidant and an antiviral agent. Future research may focus on investigating the mechanism of action of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid and identifying potential therapeutic targets. Future studies may also investigate the safety profile of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid and its potential toxicity. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid may also be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is synthesized by the condensation reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with acid to obtain the final product, (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid. The synthesis of (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been reported in several research articles and is a well-established method.

Scientific Research Applications

(Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been extensively used in scientific research due to its pharmacological properties. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been found to have anti-inflammatory, antitumor, and antimicrobial activities. It has also been shown to have potential as an antioxidant and an antiviral agent. (Z)-4-((4-methyl-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has been used in several in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(Z)-4-(4-methyl-2-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPULDRWQUXVEGP-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[(4-Methyl-2-nitrophenyl)carbamoyl]prop-2-enoic acid

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